Silane, trichloroheptyl-
CAS No.: 871-41-0
Cat. No.: VC3716084
Molecular Formula: C7H15Cl3Si
Molecular Weight: 233.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871-41-0 |
|---|---|
| Molecular Formula | C7H15Cl3Si |
| Molecular Weight | 233.6 g/mol |
| IUPAC Name | trichloro(heptyl)silane |
| Standard InChI | InChI=1S/C7H15Cl3Si/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3 |
| Standard InChI Key | SRQHGWJPIZXDTA-UHFFFAOYSA-N |
| SMILES | CCCCCCC[Si](Cl)(Cl)Cl |
| Canonical SMILES | CCCCCCC[Si](Cl)(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Trichloroheptylsilane consists of a silicon atom bonded to three chlorine atoms and one heptyl (C₇H₁₅) group. The compound follows the general formula R-SiCl₃, where R represents the heptyl chain. The silicon-chlorine bonds are highly reactive, making this compound susceptible to hydrolysis and serving as an important precursor in various chemical reactions and modifications of surfaces.
Similar to other chlorosilanes, trichloroheptylsilane belongs to the broader category of silane coupling agents (SCAs) which feature both inorganic-reactive and organic-reactive moieties. These compounds are particularly valuable for their ability to form bridges between organic and inorganic materials, enhancing interfacial adhesion in composite materials .
Physicochemical Properties
Based on structural analogs and related chlorosilanes, the expected physicochemical properties of trichloroheptylsilane can be extrapolated as follows:
Unlike the compound trichloro(trichloromethyl)silane which has a documented melting point of 115°C , trichloroheptylsilane would likely have a lower melting point due to the longer alkyl chain disrupting the crystalline structure.
Synthesis Methodologies
Hydrosilylation Route
The most probable synthesis route for trichloroheptylsilane would involve hydrosilylation reactions using trichlorosilane (HSiCl₃) and 1-heptene, similar to how other alkylchlorosilanes are produced. This reaction typically employs platinum catalysts such as H₂PtCl₆ (Speier's catalyst) or Karstedt's catalyst .
The general reaction can be represented as:
HSiCl₃ + CH₂=CH(CH₂)₅CH₃ → C₇H₁₅SiCl₃
This synthesis approach aligns with the documented hydrosilylation processes used for producing various silane coupling agents, where trichlorosilane reacts with unsaturated hydrocarbons to form the corresponding alkyl chlorosilanes .
Grignard Method
An alternative synthetic approach could utilize Grignard reagents:
C₇H₁₅MgX + SiCl₄ → C₇H₁₅SiCl₃ + MgXCl
This method would require careful control of reaction conditions to prevent over-substitution of chlorine atoms .
Chemical Reactivity Patterns
Hydrolysis
Like other chlorosilanes, trichloroheptylsilane undergoes rapid hydrolysis when exposed to moisture, producing silanols that can further condense to form siloxane networks:
C₇H₁₅SiCl₃ + 3H₂O → C₇H₁₅Si(OH)₃ + 3HCl
This reaction releases hydrogen chloride, which makes the compound highly corrosive and reactive in humid environments . The rate of hydrolysis is expected to be comparable to other trichlorosilanes, though potentially moderated by the steric hindrance of the heptyl group.
Alcoholysis
Reaction with alcohols produces the corresponding alkoxysilanes:
C₇H₁₅SiCl₃ + 3ROH → C₇H₁₅Si(OR)₃ + 3HCl
This reaction is significant for converting the highly reactive chlorosilane into more stable alkoxysilanes, which are commonly used as coupling agents in various industrial applications .
Applications in Industry and Research
Surface Modification
Trichloroheptylsilane likely serves as an effective surface modifier for hydroxyl-bearing inorganic surfaces such as glass, silica, and metal oxides. The heptyl chain imparts hydrophobicity to treated surfaces, making it potentially useful for water-repellent coatings and treatments .
Coupling Agent Applications
As a silane coupling agent, trichloroheptylsilane could function as a molecular bridge between inorganic fillers and organic polymers. The heptyl group provides compatibility with non-polar polymers, while the reactive chlorosilane moiety bonds to inorganic surfaces. This dual functionality enhances the mechanical properties of composite materials by improving adhesion at the organic-inorganic interface .
Intermediates in Organosilicon Chemistry
The compound likely serves as an intermediate in the synthesis of more complex organosilicon compounds. The reactive Si-Cl bonds provide pathways for further transformations into various functional silanes .
| Safety Aspect | Recommendation |
|---|---|
| Personal Protection | Chemical-resistant gloves, safety goggles, face shield, protective clothing |
| Handling Environment | Dry, inert atmosphere (e.g., nitrogen or argon) |
| Ventilation | Well-ventilated fume hood |
| Fire Protection | Dry chemical extinguishers, avoid water |
| Storage | Sealed containers in cool, dry location away from moisture and incompatible materials |
| Disposal | Professional chemical waste disposal services |
Similar to trichloro(chloromethyl)silane, trichloroheptylsilane would react violently with water and should be considered a reactive chemical that presents an explosion hazard under certain conditions .
Comparative Analysis with Related Silanes
Structure-Property Relationships
The following table compares trichloroheptylsilane with related chlorosilanes:
The heptyl chain in trichloroheptylsilane introduces significant hydrophobic character compared to shorter-chain analogs, potentially influencing solubility parameters and interfacial behavior in composite materials.
Research Prospects and Future Directions
Catalytic Applications
Investigation into the use of trichloroheptylsilane-modified surfaces as supports for catalysts might reveal advantages in selective catalytic processes, particularly in non-aqueous reaction environments.
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